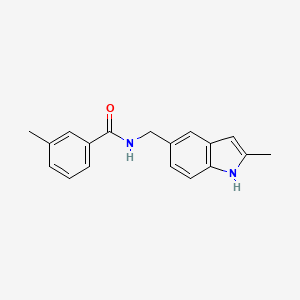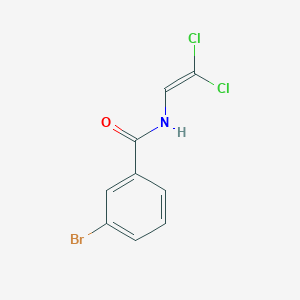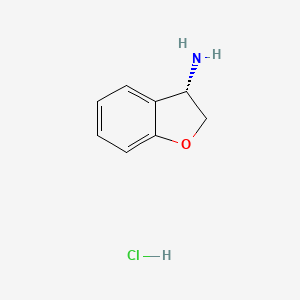
3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of similar compounds like “3-methyl-indole” has been studied. The 3D structure of such compounds can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization has been utilized to design and synthesize a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “3-methyl-indole” have been analyzed. For instance, the molecular weight of “3-methyl-indole” is 131.1745 .Scientific Research Applications
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), structurally related to 3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, are significant in supramolecular chemistry. Their simple structure, combined with detailed understanding of their self-assembly behavior, facilitates their use in nanotechnology, polymer processing, and biomedical applications. These compounds self-assemble into nanometer-sized rod-like structures stabilized by threefold H-bonding, showing their versatility as supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).
Indole Synthesis
Research into indole synthesis, a core component of the structure of 3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, has been extensive. New methodologies for indole synthesis have been developed, reflecting the compound's importance across organic chemistry. These methods are crucial for constructing indole's complex molecular architecture, demonstrating the compound's relevance in synthetic chemistry (Taber & Tirunahari, 2011).
Environmental Impact and Toxicity Studies
Studies on related compounds, such as benzophenone-3, offer insights into environmental and toxicity concerns associated with chemical agents. These investigations provide a framework for understanding the ecological and health implications of synthetic compounds, underscoring the need for comprehensive studies on compounds like 3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide (Kim & Choi, 2014).
Pharmacological Properties and Clinical Use
The pharmacological exploration of benzamides, which are chemically related to 3-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, includes their use as prokinetic agents in gastrointestinal motility disorders. Cisapride, a substituted piperidinyl benzamide, has shown efficacy in facilitating gastrointestinal motility, highlighting the therapeutic potential of benzamide derivatives in medical treatment (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-4-3-5-15(8-12)18(21)19-11-14-6-7-17-16(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMYCFYXRUXYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2750200.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2750201.png)

![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B2750204.png)
![Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate](/img/structure/B2750205.png)
![4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B2750207.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2750213.png)

![(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2750217.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2750218.png)


